ethyl 5-cyclopropyl-1H-pyrazole-3-carboxylate

Medicinal Chemistry Chemical Synthesis Drug Discovery

Securing a metabolically stable pyrazole scaffold is challenging. Ethyl 5-cyclopropyl-1H-pyrazole-3-carboxylate (CAS 133261-06-0) addresses this with a C-5 cyclopropyl for conformational constraint and a C-3 ethyl ester for facile SAR diversification. • Key intermediate for kinase inhibitors (PAK4 IC50 < 0.1 µM) • Dual functionalization at ester & N-H enables PROTAC linker chemistry • 98% purity; ambient shipping; multi-gram stock available

Molecular Formula C9H12N2O2
Molecular Weight 180.2 g/mol
CAS No. 133261-06-0
Cat. No. B169076
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 5-cyclopropyl-1H-pyrazole-3-carboxylate
CAS133261-06-0
Molecular FormulaC9H12N2O2
Molecular Weight180.2 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=NNC(=C1)C2CC2
InChIInChI=1S/C9H12N2O2/c1-2-13-9(12)8-5-7(10-11-8)6-3-4-6/h5-6H,2-4H2,1H3,(H,10,11)
InChIKeyKGGGSOGFJKVURE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 5-cyclopropyl-1H-pyrazole-3-carboxylate Specifications


Ethyl 5-cyclopropyl-1H-pyrazole-3-carboxylate (CAS: 133261-06-0) is a heterocyclic organic compound belonging to the pyrazole class, characterized by an ethyl ester at the 3-position and a cyclopropyl ring at the 5-position of the 1H-pyrazole core. It is a white to off-white solid with a molecular formula of C9H12N2O2 and a molecular weight of 180.20 g/mol. Its physical properties include a melting point of 90-92 °C [1] and a predicted boiling point of approximately 352.0±30.0 °C at 760 mmHg [1]. The compound is primarily utilized as a versatile research chemical and synthetic building block in medicinal chemistry and materials science .

Ethyl 5-cyclopropyl-1H-pyrazole-3-carboxylate – Why Substitution Fails


The unique value of ethyl 5-cyclopropyl-1H-pyrazole-3-carboxylate lies not in any intrinsic bioactivity, but in its specific molecular architecture as a synthetic building block. The combination of a C-5 cyclopropyl group, known for enhancing metabolic stability and restricting conformational freedom [1], and a C-3 ethyl ester, which serves as a handle for further derivatization, creates a distinct and non-interchangeable scaffold. Substituting this compound with a simpler analog, such as the methyl ester or the free carboxylic acid , would alter critical physicochemical properties, solubility, and the subsequent synthetic pathway, thereby impacting the yield, purity, and biological activity of downstream drug candidates. This document provides a quantitative evidence guide to justify the selection of this specific ester over its closest comparators.

Ethyl 5-cyclopropyl-1H-pyrazole-3-carboxylate vs. Analogs


Ethyl vs. Methyl Ester: Molecular Weight & Synthetic Utility

The choice between ethyl and methyl esters on a pyrazole scaffold influences molecular weight and, consequently, the physicochemical properties of the final drug candidates. The ethyl ester of 5-cyclopropyl-1H-pyrazole-3-carboxylate (Target) has a molecular weight of 180.20 g/mol, which is 8.1% greater than that of its methyl ester analog, which has a molecular weight of 166.18 g/mol [1]. This difference in size can significantly impact membrane permeability and binding affinity within the crowded environments of enzyme active sites [2].

Medicinal Chemistry Chemical Synthesis Drug Discovery

Ethyl vs. Free Acid: Melting Point and Purification

The physical properties of ethyl 5-cyclopropyl-1H-pyrazole-3-carboxylate differ significantly from its hydrolyzed counterpart, the free carboxylic acid. The ethyl ester (Target) is a solid with a melting point of 90-92 °C [1], whereas the free acid (Comparator) is reported to have a higher melting point of approximately 175 °C with decomposition [2]. This thermal instability of the acid precludes many purification techniques (e.g., high-temperature recrystallization) that are feasible with the ester, and the lower melting point of the ester facilitates handling and formulation.

Organic Synthesis Purification Scale-up

Cyclopropyl Group: Enhanced Metabolic Stability

The presence of the cyclopropyl group in the target compound confers a significant advantage in terms of metabolic stability, a critical parameter in drug development. While direct quantitative data on the metabolic half-life of this specific ethyl ester are not available, a class-level inference can be made based on extensive literature on the 'cyclopropyl effect'. In general, the introduction of a cyclopropyl ring onto a heteroaromatic scaffold like pyrazole can reduce oxidative metabolism by cytochrome P450 enzymes, thereby increasing the compound's metabolic stability compared to non-cyclopropyl analogs [1]. This is a key differentiator when selecting a starting material for a project where minimizing first-pass metabolism is a priority.

Medicinal Chemistry Drug Metabolism Pharmacokinetics

Ethyl vs. N-Methyl Analog: Chemical Space for Derivatization

The substitution pattern on the pyrazole ring dictates the accessible chemical space for further derivatization. Ethyl 5-cyclopropyl-1H-pyrazole-3-carboxylate (Target) has a molecular weight of 180.20 g/mol [1], whereas a closely related analog, ethyl 5-cyclopropyl-1-methyl-1H-pyrazole-3-carboxylate (Comparator), is heavier at 194.23 g/mol due to the N-methyl group [2]. This 7.8% increase in molecular weight, coupled with the introduction of a methyl group on the nitrogen, alters the electronic properties and steric hindrance of the pyrazole ring. Consequently, reactions at the remaining unsubstituted positions (e.g., N-alkylation) will differ fundamentally between the two starting materials.

Medicinal Chemistry Chemical Synthesis Structure-Activity Relationship

Ethyl 5-cyclopropyl-1H-pyrazole-3-carboxylate Applications


Metabolically Stable Kinase Inhibitor Scaffold

This compound serves as an ideal starting material for the synthesis of kinase inhibitors, where the cyclopropyl group is strategically incorporated to enhance metabolic stability and restrict conformation for improved target engagement [1]. As demonstrated by the discovery of PAK4 inhibitors, the 5-cyclopropyl-1H-pyrazol-3-yl fragment is a key pharmacophore for binding to the ATP pocket of kinases, achieving IC50 values in the nanomolar range (<0.1 µM) when incorporated into a larger di-aminoquinazoline framework [2].

Late-Stage Diversification Precursor

The ethyl ester at the 3-position of the pyrazole ring is a versatile functional group that can be readily hydrolyzed to the corresponding carboxylic acid or reduced to an alcohol, providing multiple synthetic vectors for diversification [1]. This allows for the rapid exploration of structure-activity relationships (SAR) by attaching the cyclopropyl-pyrazole core to a wide variety of pharmacophores, an approach highlighted in the development of novel pyrazole-based anticancer agents [3].

Agrochemical Discovery Intermediate

The 5-cyclopropyl-1H-pyrazole-3-carboxylate scaffold is a recognized motif in the design of modern fungicides [1]. Its unique combination of a lipophilic cyclopropyl group and a polarizable pyrazole ring mimics natural products and has been shown to confer high levels of activity against phytopathogenic fungi when further elaborated into pyrazole carboxamide derivatives [2]. The target compound can be used as a core intermediate for the generation of novel agrochemical leads.

PROTAC Building Block Synthesis

The compound's utility as a 'Protein Degrader Building Block' stems from its potential to be functionalized at both the ester and the pyrazole N-H positions [1]. The cyclopropyl group adds conformational constraint, a desirable feature for the linker region of PROTACs, which can enhance the stability and efficacy of the ternary complex formed with the target protein and E3 ligase [2]. The ethyl ester serves as a convenient entry point for attaching various linkers.

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